Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester
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Overview
Description
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester is a chemical compound with the molecular formula C7H12N2S2 and a molecular weight of 188.31 g/mol . This compound is known for its unique structure, which includes a cyano group and a methylethyl ester group attached to the carbamodithioic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester typically involves the reaction of dimethylcarbamodithioic acid with 1-cyano-1-methylethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products . The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but lacks the cyano and methylethyl ester groups.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups.
Carbamodithioic acid, dimethyl-, ethyl ester: Contains an ethyl ester group instead of a methylethyl ester group.
Uniqueness
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester is unique due to the presence of both a cyano group and a methylethyl ester group, which confer distinct chemical properties and reactivity compared to its analogs . These structural features make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
220575-19-9 |
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Molecular Formula |
C7H12N2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-cyanopropan-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H12N2S2/c1-7(2,5-8)11-6(10)9(3)4/h1-4H3 |
InChI Key |
VNJGQXCOPWYQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
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